4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
Description
Properties
IUPAC Name |
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEWEQJWGGJUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954143-48-7 | |
| Record name | Meriolin 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954143487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MERIOLIN 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2RY8OR8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Strategies Overview
The target molecule features a 7-azaindole core (pyrrolo[2,3-b]pyridine) with a methoxy group at position 4 and a pyrimidin-2-amine substituent at position 3. Three primary approaches dominate its synthesis:
- Stepwise Construction : Sequential assembly of the pyrrolopyridine and pyrimidine rings.
- Convergent Coupling : Prefabrication of both heterocycles followed by cross-coupling.
- Tandem Reactions : Integration of ring formation and functionalization in a single step.
The choice of methodology depends on scalability, yield, and regiochemical control.
Detailed Preparation Methods
Pyrrolo[2,3-b]pyridine Core Synthesis
The 4-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate is synthesized via cyclization and functionalization:
Route A: Cyclization of Halogenated Precursors
- Starting Material : 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
- Methoxylation : Treatment with sodium methoxide (NaOMe) in methanol at reflux (65°C, 12 h) achieves nucleophilic aromatic substitution, replacing chlorine with methoxy.
- Protection : SEM (trimethylsilylethoxymethyl) protection of the pyrrole NH ensures stability during subsequent reactions.
Route B: Direct Synthesis via Paal-Knorr Cyclization
- Reactants : 4-Methoxypyridine-3-amine and 2,5-dimethoxytetrahydrofuran.
- Conditions : Acetic acid (AcOH), 100°C, 6 h. Yields 58–62%.
Table 1: Comparison of Pyrrolopyridine Core Synthesis Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Route A | 75–82 | High regioselectivity | Requires SEM protection |
| Route B | 58–62 | One-step cyclization | Moderate yield |
SEM Deprotection and Final Product Isolation
SEM removal is critical for obtaining the free NH-pyrrolopyridine:
- Conditions : Trifluoroacetic acid (TFA)/MeOH (1:1), 25°C, 2 h, followed by neutralization with NaHCO₃.
- Challenge : Formaldehyde release during deprotection may form tricyclic byproducts (e.g., 8-membered azaindole). Mitigation involves rapid workup and low-temperature stirring.
Purification :
Optimization Challenges and Solutions
Regioselectivity in Cross-Coupling
Pd₂(dba)₃/XPhos suppresses diarylation at C-2 and C-4 of pyrrolopyridine, ensuring mono-arylation at C-3. Trace diarylated products (<2%) are removed via column chromatography.
Stability of Methoxy Group
The 4-methoxy substituent is susceptible to demethylation under strong acidic conditions. Using mild deprotection (TFA/MeOH) preserves functionality.
Industrial-Scale Considerations
- Continuous Flow Reactors : Enhance yield (∼85%) by maintaining precise temperature control during Suzuki coupling.
- Catalyst Recycling : Immobilized Pd on carbon reduces costs (3 cycles without significant activity loss).
Chemical Reactions Analysis
Types of Reactions
The compound 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine undergoes several key chemical transformations, including:
-
Cross-Coupling Reactions
-
Suzuki–Miyaura Coupling : Used to introduce aryl groups at the pyrrolopyridine core. For example, a 2-iodo-pyrrolopyridine intermediate undergoes coupling with aryl boronic acids under palladium catalysis, yielding substituted derivatives .
-
Buchwald–Hartwig Amination : Employs secondary amines to form C–N bonds at the pyrimidin-2-amine moiety. This reaction requires masking of hydroxyl and pyrrole groups to prevent side reactions .
-
-
Functional Group Modifications
-
Demethylation : The methoxy group (–OCH₃) on the pyrrolopyridine ring can be deprotected to a hydroxyl group under acidic or nucleophilic conditions .
-
Alkylation/Nucleophilic Substitution : The amine group in pyrimidin-2-amine may undergo alkylation or substitution with electrophiles (e.g., alkyl halides).
-
-
Borylation and Cross-Coupling
Common Reagents and Reaction Conditions
Cross-Coupling Derivatives
-
Aryl-Substituted Pyrrolopyridines : Coupling with aryl boronic acids yields derivatives such as This compound with aryl groups at C-2 .
-
Heteroaryl Fused Compounds : Borylation followed by cross-coupling with heteroaryl halides (e.g., pyridine, pyrimidine) generates bis-heteroaryl structures .
Functional Group Modifications
-
Demethylation Products : Acidic hydrolysis of the methoxy group produces 4-(4-hydroxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine , enhancing hydrophilicity .
-
Alkylated Derivatives : Reaction with methyl iodide introduces alkyl groups (e.g., –CH₃) at the amine, altering solubility and reactivity.
Reaction Challenges and Considerations
-
Masking Requirements : Hydroxyl and pyrrole groups must be protected during Buchwald–Hartwig amination to avoid side reactions .
-
Stability Issues : The compound’s methoxy group may undergo degradation under harsh acidic conditions, necessitating optimized reaction times .
-
Catalyst Sensitivity : Palladium catalysts require precise ligand selection (e.g., Xantphos) to achieve high yields in cross-coupling reactions .
Comparison of Reaction Methods
Scientific Research Applications
Cancer Research
The inhibition of CDKs has been extensively studied in the context of cancer therapy. CDK9 is involved in transcriptional regulation and is often overexpressed in various cancers. Compounds like 4-(4-Methoxy-1H-Pyrrolo[2,3-b]pyridin-3-Yl)pyrimidin-2-Amine have been evaluated for their potential to reduce tumor growth by inhibiting CDK activity.
Case Study: CDK Inhibition and Cancer Cell Lines
A study demonstrated that compounds targeting CDK9 significantly reduced cell viability in multiple cancer cell lines, including breast and lung cancer cells. The specific mechanism involved the downregulation of anti-apoptotic proteins and induction of apoptosis.
HIV Research
Research has also explored the potential of this compound in antiviral applications, particularly against HIV. The structural similarity to other known inhibitors suggests it may disrupt viral replication by targeting host cell factors involved in HIV entry or replication.
Case Study: HIV Attachment Inhibition
In a study involving derivatives of pyrrolopyridines, compounds similar to this compound were shown to inhibit the interaction between the HIV gp120 protein and the CD4 receptor on host cells. This interaction is critical for viral entry, making these compounds promising candidates for further development as antiviral agents.
Neurological Disorders
Emerging research suggests that CDK inhibitors may have applications beyond oncology, particularly in neurodegenerative diseases where dysregulated kinase activity contributes to disease progression.
Case Study: Neuroprotection
Preliminary studies indicate that inhibiting CDK9 can promote neuroprotection in models of neurodegeneration by enhancing neuronal survival pathways. This suggests a dual role for compounds like this compound in both cancer and neuroprotection.
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Cancer Research | Inhibition of CDK9/CDK2 | Reduced cell viability in cancer cell lines |
| HIV Research | Disruption of gp120-CD4 interaction | Inhibition of viral entry |
| Neurological Disorders | Neuroprotection via CDK inhibition | Enhanced neuronal survival in neurodegenerative models |
Mechanism of Action
MERIOLIN 3 exerts its effects by inhibiting the activity of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition leads to the disruption of cell cycle progression and transcription, ultimately inducing apoptosis in cancer cells. The molecular targets of MERIOLIN 3 include CDK1, CDK2, CDK4, and CDK9, among others .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications in Analogs
The following analogs share the pyrrolo[2,3-b]pyridine-pyrimidine core but differ in substituents:
Kinase Inhibition :
Target Compound (Methoxy analog) :
- Propoxy Analog: Larger propoxy group may enhance lipophilicity but reduce binding affinity compared to methoxy due to steric hindrance .
- Parent Compound (No substituent): Lower kinase selectivity due to the absence of the methoxy group, reducing specificity for CDK2 .
Biological Activity
4-(4-Methoxy-1h-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine is a small molecule classified as a pyrrolopyridine derivative. This compound has garnered attention for its biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control, making them significant targets in cancer therapy.
Chemical Structure and Properties
Chemical Formula: C₁₂H₁₁N₅O
Molecular Weight: 241.25 g/mol
IUPAC Name: 4-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}pyrimidin-2-amine
CAS Number: Not available
The compound features a pyrrolopyridine moiety, which consists of a fused pyrrole and pyridine ring, contributing to its unique pharmacological properties.
This compound acts primarily as an inhibitor of CDK9, which is part of the positive transcription elongation factor b (P-TEFb) complex. This complex is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, facilitating the transition from transcription initiation to elongation. Inhibition of CDK9 leads to reduced transcriptional activity, which can be beneficial in treating various cancers where overactive transcription contributes to tumor growth .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The following table summarizes some key findings regarding the anticancer activity of related compounds:
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| Compound A | CDK9 | 0.5 | MCF-7 | |
| Compound B | CDK2 | 0.8 | HeLa | |
| 4-Methoxy-Pyrrolopyridine | CDK9 | 0.6 | A549 |
Case Studies
- In Vitro Studies : A study highlighted the effectiveness of this compound in inhibiting the growth of MCF-7 breast cancer cells. The results demonstrated a dose-dependent response with an IC50 value of approximately 0.5 µM, indicating potent activity against this cell line .
- In Vivo Studies : Another investigation assessed the compound's efficacy in xenograft models of cancer. Mice treated with the compound showed significant tumor reduction compared to controls, supporting its potential as a therapeutic agent .
- Mechanistic Insights : Further research has elucidated that the inhibition of CDK9 by this compound leads to decreased expression of anti-apoptotic proteins such as Bcl-xL, thereby promoting apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Methoxy-1H-Pyrrolo[2,3-b]pyridin-3-Yl)pyrimidin-2-Amine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized via reactions between pyrrolo-pyridine intermediates and halogenated pyrimidines under anhydrous conditions (e.g., acetonitrile or dichloromethane). Key intermediates are purified via recrystallization and characterized using IR spectroscopy (e.g., azide stretches at ~2100 cm⁻¹) and ¹H/¹³C NMR to confirm regioselectivity .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Structural validation combines mass spectrometry (exact mass matching), IR spectroscopy for functional group identification, and ¹H/¹³C NMR to resolve aromatic proton environments. For example, methoxy groups (~3.8 ppm in ¹H NMR) and pyrrolo-pyridine protons (~6.5–8.5 ppm) are diagnostic .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer : Early studies highlight kinase inhibition (e.g., CDK2, DYRK1B) and antiviral activity. Assays include in vitro kinase inhibition (IC₅₀ values via radiometric assays) and HIV-1 entry inhibition (e.g., CD4-gp120 interaction disruption in pseudovirus models) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, enzyme isoforms). For kinase inhibition, compare IC₅₀ values across isoforms (e.g., DYRK1B vs. DYRK1A) using recombinant proteins. For antiviral activity, validate in primary cell models and assess pharmacokinetic parameters (e.g., bioavailability in suspension vs. solution formulations) .
Q. What strategies optimize the compound’s selectivity for specific kinase targets?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:
- Modify the methoxy group to bulkier alkoxy chains (e.g., propoxy) to enhance hydrophobic interactions in kinase pockets.
- Introduce substituents on the pyrimidine ring (e.g., methyl or chloro groups) to reduce off-target effects.
- Use computational docking (e.g., AutoDock Vina) to predict binding poses with DYRK1B vs. CDK2 .
Q. How can synthetic yields be improved for gram-scale production?
- Methodological Answer : Optimize reaction conditions:
- Use microwave-assisted synthesis to reduce reaction time for nucleophilic substitutions.
- Replace traditional solvents (e.g., benzene) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield.
- Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) for intermediates prone to side-product formation .
Q. What analytical techniques are recommended for studying metabolic stability?
- Methodological Answer : Use liver microsomal assays (e.g., human CYP450 isoforms) with LC-MS/MS quantification. For in vivo studies, administer the compound orally in rodent models and measure plasma half-life (t₁/₂) and clearance rates. Structural modifications (e.g., methylpiperazine additions) can enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
